molecular formula C3H9ClN2O2 B554955 L-Serinamide hydrochloride CAS No. 65414-74-6

L-Serinamide hydrochloride

Cat. No. B554955
CAS RN: 65414-74-6
M. Wt: 140.57 g/mol
InChI Key: VURWDDZIWBGXCK-DKWTVANSSA-N
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Description

L-Serinamide Hydrochloride is a white to off-white crystalline powder . It is used in the green synthesis of bioactive Oligopeptides .


Molecular Structure Analysis

The molecular structure of L-Serinamide Hydrochloride is represented by the linear formula HOCH2CH (NH2)CONH2·HCl . It has a molecular weight of 140.57 .


Chemical Reactions Analysis

Specific chemical reactions involving L-Serinamide Hydrochloride are not detailed in the available resources .


Physical And Chemical Properties Analysis

L-Serinamide Hydrochloride is a white to off-white crystalline powder . It has a melting point of 185-188 °C . The compound’s linear formula is HOCH2CH (NH2)CONH2·HCl, and it has a molecular weight of 140.57 .

Scientific Research Applications

  • Potential Anti-Tumor Lead Compounds

    Novel L-serinamides, specifically substituted (S)-2-(benzylideneamino)-3-hydroxy-N-tetradecylpropanamides, have been synthesized as potential anti-tumor lead compounds. These compounds showed significant inhibition of cell viability in a chemoresistant breast cancer cell line, suggesting their potential in cancer therapy (Liu et al., 2010).

  • Surface-Enhanced Raman Spectroscopy (SERS)

    Modified silver nanoparticles with L-cysteine methyl ester hydrochloride demonstrated enhanced sensitivity in the detection of 2,4-dinitroanisole (DNAN), an explosive material. This modification led to the formation of a Meisenheimer complex between DNAN and the modifier, showing the application of L-serinamide derivatives in environmental and security monitoring (Xu et al., 2011).

  • Synthesis of O-Lauroyl L-Serinamide

    L-Serinamide derivatives like O-Lauroyl L-Serinamide have been synthesized using immobilized lipase, showing potential in the field of enzymatic synthesis and chemical engineering (Zhang et al., 2005).

  • Study of Synthesis Methods

    Research on L-Serine Methyl Hydrochloride, closely related to L-Serinamide hydrochloride, explored the synthesis process using anhydrous methanol, thionyl chloride, and L-serine, indicating the continuous development in synthetic methods for similar compounds (Xiong, 2008).

  • Aquatic Ecotoxicity Studies

    Studies have been conducted on sertraline hydrochloride, which is structurally related to L-Serinamide hydrochloride, to understand its impact on aquatic microbial communities. These studies highlight the importance of evaluating the environmental effects of related compounds (Yang et al., 2019).

  • SERS in Breast Cancer Diagnosis

    Surface-enhanced Raman scattering (SERS) techniques, which could involve L-Serinamide hydrochloride derivatives, have been used in diagnosing breast cancer, demonstrating the compound's potential in medical diagnostics (Moisoiu et al., 2019).

  • Proteolytic Enzyme Studies

    L-Serinamide and its derivatives have been used in studies related to the hydrolysis of O-acetylserine peptides, indicating their role in understanding enzymatic processes (Boudreau et al., 1978).

Safety And Hazards

L-Serinamide Hydrochloride should be handled with care to avoid dust formation . Contact with skin and eyes should be avoided, and adequate ventilation should be ensured . In case of contact, rinse immediately with plenty of water and seek medical attention . If ingested, do not induce vomiting and seek medical attention .

Future Directions

L-serine has been used to treat epilepsy, schizophrenia, psychosis, and Alzheimer’s Disease as well as other neurological diseases . The dosing of animals with L-serine and human clinical trials investigating the therapeutic effects of L-serine generally support the safety of L-serine . The therapeutic potential of using L-serine as a general treatment for numerous CNS diseases and injuries is being explored .

properties

IUPAC Name

(2S)-2-amino-3-hydroxypropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.ClH/c4-2(1-6)3(5)7;/h2,6H,1,4H2,(H2,5,7);1H/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURWDDZIWBGXCK-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Serinamide hydrochloride

CAS RN

65414-74-6
Record name L-Serinamide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65414-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-amino-3-hydroxypropionamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.758
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
X Zhang, S Adachi, Y Watanabe, R Matsuno - Food research international, 2005 - Elsevier
… Twenty-one-milligrams of l-serinamide hydrochloride or 23 mg of l-threoninamide … The calibration curve was prepared using l-serinamide hydrochloride and l-threoninamide …
Number of citations: 19 www.sciencedirect.com
KA Monk, R Siles, MB Hadimani, BE Mugabe… - Bioorganic & medicinal …, 2006 - Elsevier
A series of analogs with nitro or serinamide substituents at the C-2′-, C-5′-, or C-6′-position of the combretastatin A-4 (CA4) B-ring was synthesized and evaluated for cytotoxic …
Number of citations: 105 www.sciencedirect.com
JS Troughton, MT Greenfield, JM Greenwood… - Inorganic …, 2004 - ACS Publications
… The synthesis of MnL1 from l-serinamide hydrochloride is described in Scheme 1. l-Serinamide hydrochloride 1 was first neutralized with a strongly basic cation-exchange resin. The …
Number of citations: 159 pubs.acs.org
H Yanagawa, K Kojima, M Ito, N Handa - Journal of molecular evolution, 1990 - Springer
… hydrobromide, L-valinamide hydrochloride, L-leucinamide hydrochloride, L-methioninamide hydrochloride, L-phenylalaninamide hydrochloride, L-serinamide hydrochloride, triglycine, …
Number of citations: 52 link.springer.com
T Suami, T Kato, H Takino… - Journal of medicinal …, 1982 - ACS Publications
Chemical decomposition rates of the congeners have been determined in a buffered solution (pH 7.4) at 37 C by the method described in the literature. 31, 32 Half-lives of the …
Number of citations: 50 pubs.acs.org
J Dong, Y Wang, Q Xiang, X Lv… - … Synthesis & Catalysis, 2013 - Wiley Online Library
An atom‐economic, practical and cost‐effective protocol for synthesis of chiral amino acid anilides via ligand‐free copper‐catalyzed selective CN cross coupling of chiral amino acid …
Number of citations: 35 onlinelibrary.wiley.com
SW Bailey, JE Ayling - Methods in enzymology, 1997 - Elsevier
Publisher Summary This chapter presents the synthesis of (6S)-tetrahydrofolic acid. The properties of the reduced folates, whether as enzyme cofactors or as substrates for transport or …
Number of citations: 3 www.sciencedirect.com
MC Bagley, KE Bashford, CL Hesketh… - Journal of the American …, 2000 - ACS Publications
… (c) (S)-O-tert-Butyldimethylsilylserinamide.tert-Butyldimethylsilyl chloride (215 mg, 1.4 mmol) was added to a stirred solution of l-serinamide hydrochloride (200 mg, 1.4 mmol), …
Number of citations: 191 pubs.acs.org
K Hori, S Saito, K Kubota - British journal of cancer, 2002 - nature.com
… AC7700 ((Z)-N-[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl) vinyl] phenyl]-L-serinamide hydrochloride), one of the combretastatin derivatives, was synthesised and provided by Ajinomoto …
Number of citations: 103 www.nature.com
HK Lee, JW Ha, YJ Hwang, YC Boo - Antioxidants, 2021 - mdpi.com
The purpose of this study is to identify amino acid derivatives with potent anti-eumelanogenic activity. First, we compared the effects of twenty different amidated amino acids on …
Number of citations: 11 www.mdpi.com

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